

Physicochemical Characterization of 4-Methylpyrimidine-5-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylpyrimidine-5-carboxylic acid

Cat. No.: B145779

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **4-Methylpyrimidine-5-carboxylic acid**. Due to the limited availability of experimental data in public literature, this document outlines the known properties and provides detailed experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Chemical Identity and Physical Properties

4-Methylpyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.126 g/mol .[\[1\]](#)[\[2\]](#) It is typically supplied as a solid.[\[2\]](#) While specific experimental data for its melting point, boiling point, and density are not readily available in the literature, its physical state as a solid suggests a melting point above ambient temperature.

Table 1: General Physicochemical Properties of **4-Methylpyrimidine-5-carboxylic acid**

Property	Value	Source
Molecular Formula	$C_6H_6N_2O_2$	[1] [2]
Molecular Weight	138.126 g/mol	[1] [2]
Physical Form	Solid	[2]
CAS Number	157335-92-7	[1]

Spectroscopic Data (Predicted and for Related Compounds)

Experimental spectroscopic data for **4-Methylpyrimidine-5-carboxylic acid** is not widely published. However, characteristic spectral features can be predicted based on its structure and by comparison with the closely related compound, 4-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrimidine ring protons, the methyl group protons, and the carboxylic acid proton. The aromatic protons will appear in the downfield region, the methyl protons as a singlet in the upfield region, and the carboxylic acid proton as a broad singlet at a significantly downfield chemical shift.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrimidine ring, the methyl group, and the carboxylic acid carbonyl group. The carbonyl carbon is expected to have the most downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Methylpyrimidine-5-carboxylic acid** is predicted to exhibit characteristic absorption bands for the following functional groups:

- O-H stretch (carboxylic acid): A very broad band in the region of $3300\text{-}2500\text{ cm}^{-1}$.
- C=O stretch (carboxylic acid): A strong absorption band between $1760\text{-}1690\text{ cm}^{-1}$.

- C=N and C=C stretches (pyrimidine ring): Multiple bands in the 1600-1400 cm^{-1} region.
- C-H stretches (aromatic and methyl): Bands around 3100-3000 cm^{-1} and 2950-2850 cm^{-1} , respectively.

UV-Vis Spectroscopy

The UV-Vis spectrum in a suitable solvent is expected to show absorption bands corresponding to the $\pi \rightarrow \pi^*$ transitions of the pyrimidine ring.

Experimental Protocols

To obtain precise and reliable physicochemical data for **4-Methylpyrimidine-5-carboxylic acid**, the following experimental protocols are recommended.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

- A small, dry sample of **4-Methylpyrimidine-5-carboxylic acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate of 1-2 $^{\circ}\text{C}$ per minute.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Solubility

The solubility of the compound should be determined in a range of solvents relevant to pharmaceutical development, including water, buffers at various pH values, and common organic solvents.

Methodology (Shake-Flask Method):

- An excess amount of **4-Methylpyrimidine-5-carboxylic acid** is added to a known volume of the selected solvent in a sealed flask.
- The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- The suspension is filtered to remove the undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

Methodology (Potentiometric Titration):

- A known concentration of **4-Methylpyrimidine-5-carboxylic acid** is dissolved in a suitable solvent (e.g., water or a co-solvent system).
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of LogP

The partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method with n-octanol and water.

Methodology:

- A solution of **4-Methylpyrimidine-5-carboxylic acid** is prepared in either water or n-octanol.

- Equal volumes of the n-octanol and water phases are combined in a flask with the dissolved compound.
- The flask is shaken vigorously to allow for partitioning of the compound between the two phases and then left to separate.
- The concentration of the compound in each phase is determined by a suitable analytical method.
- The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Analysis

NMR Sample Preparation:

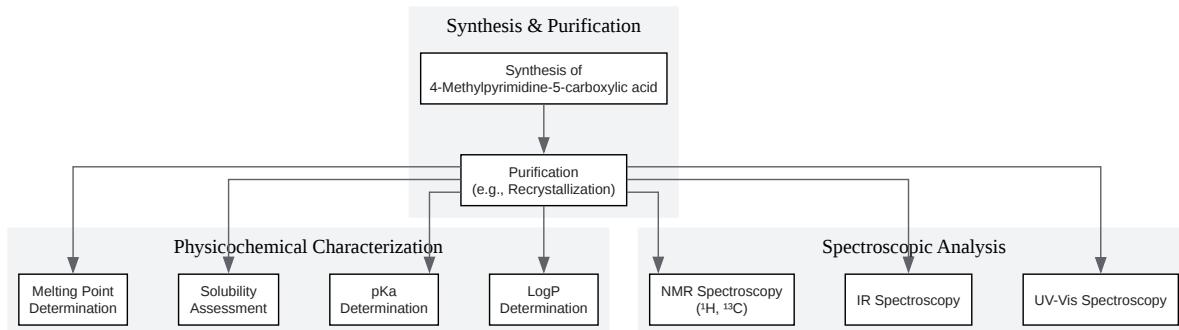
- Dissolve approximately 5-10 mg of **4-Methylpyrimidine-5-carboxylic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Transfer the solution to an NMR tube.
- Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

IR Sample Preparation (KBr Pellet):

- Thoroughly grind a small amount of **4-Methylpyrimidine-5-carboxylic acid** with dry potassium bromide (KBr) in an agate mortar.
- Place the mixture in a pellet press and apply pressure to form a transparent pellet.
- Acquire the IR spectrum using an FTIR spectrometer.

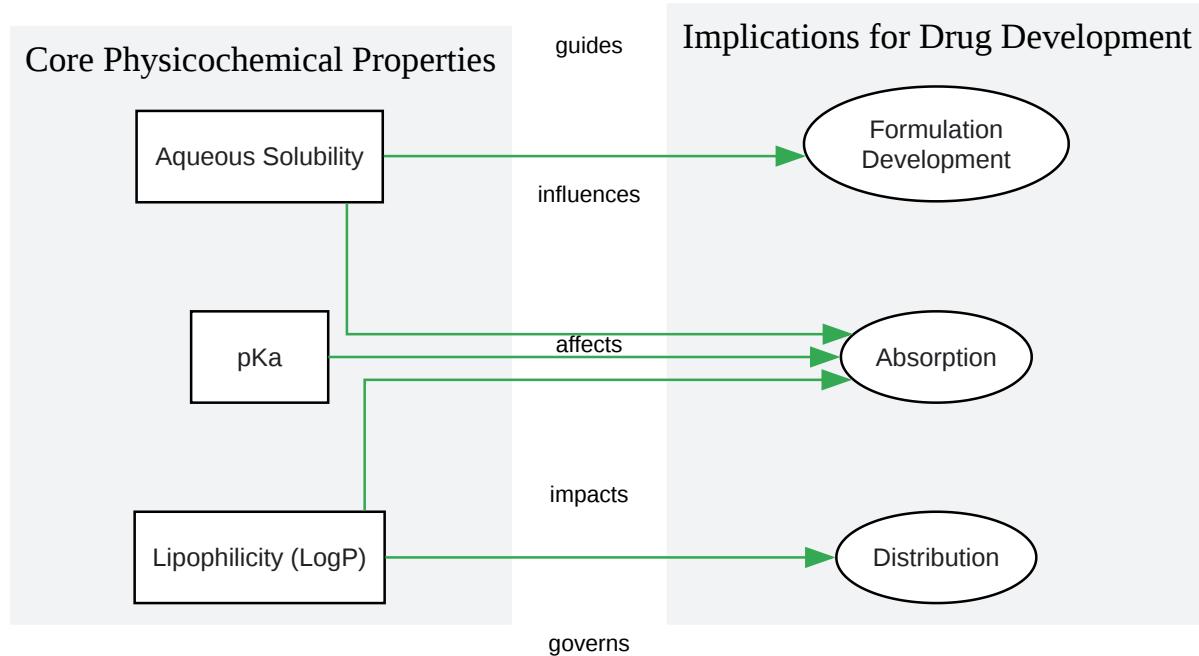
Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the physicochemical characterization and a logical diagram for assessing the compound's properties for drug development.



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Fig. 1: General workflow for the synthesis and physicochemical characterization.



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Fig. 2: Relationship of core physicochemical properties to drug development aspects.

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